3,5-Dimethoxybenzoic acid CAS number 1132-21-4
3,5-Dimethoxybenzoic acid CAS number 1132-21-4
An In-Depth Technical Guide to 3,5-Dimethoxybenzoic Acid (CAS No. 1132-21-4)
Introduction
3,5-Dimethoxybenzoic acid (CAS No. 1132-21-4) is a substituted aromatic carboxylic acid that serves as a highly versatile and valuable building block in modern organic synthesis.[1] Its molecular architecture, characterized by a benzene ring functionalized with a carboxylic acid and two meta-positioned methoxy groups, provides a unique combination of reactivity, solubility, and structural rigidity.[1][2] These features make it an indispensable intermediate in the synthesis of a wide array of high-value molecules, including pharmaceuticals, agrochemicals, and advanced materials like dendrimers.[1][2][3][4] This guide offers a comprehensive technical overview of its chemical and physical properties, spectroscopic signature, synthesis protocols, and key applications, designed for researchers, scientists, and professionals in drug development and material science.
Core Chemical and Physical Properties
The physical properties of 3,5-Dimethoxybenzoic acid are fundamental to its handling, storage, and application in various chemical processes. It typically appears as a white to off-white or light yellow crystalline powder.[1][5]
| Property | Value | Reference(s) |
| CAS Number | 1132-21-4 | [1][6] |
| Molecular Formula | C₉H₁₀O₄ | [1][7] |
| Molecular Weight | 182.17 g/mol | [1][6][7] |
| IUPAC Name | 3,5-dimethoxybenzoic acid | [1][7] |
| Appearance | White to off-white crystalline powder | [1][5] |
| Melting Point | 178-187 °C | [2][5][8][9] |
| Boiling Point | ~275-332 °C (estimated) | [1][10] |
| pKa | 3.96 | [1] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, and hot methanol.[1][5][11] | [1][5][11] |
| SMILES | COC1=CC(=CC(=C1)C(=O)O)OC | [7][8][10] |
| InChIKey | IWPZKOJSYQZABD-UHFFFAOYSA-N | [7][8] |
Structural Elucidation: A Spectroscopic Analysis
Spectroscopic data is crucial for the unambiguous identification and quality control of 3,5-Dimethoxybenzoic acid. The key to its characterization lies in understanding the distinct signals generated by its unique arrangement of functional groups.
¹H NMR Spectroscopy
A proton NMR spectrum provides a clear map of the hydrogen atoms in the molecule.[1]
-
Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.8 ppm. This signal integrates to 6H, representing the six equivalent protons of the two methoxy groups.[1]
-
Aromatic Protons (Ar-H): The protons on the benzene ring at positions 2, 4, and 6 will appear in the aromatic region (typically δ 6.5-7.5 ppm). Due to symmetry, the protons at C2 and C6 are chemically equivalent and should appear as a doublet, while the proton at C4 will appear as a triplet.
-
Carboxylic Acid Proton (-COOH): A broad singlet will appear far downfield, typically above δ 10-12 ppm. This signal is often broad due to hydrogen bonding and exchange.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule.[1]
-
Carboxyl Carbon (C=O): Expected in the downfield region, typically >170 ppm.
-
Aromatic Carbons: Signals for the four distinct aromatic carbons will be observed. The carbons attached to the methoxy groups (C3 and C5) will be the most shielded (furthest upfield in the aromatic region), while the carbon attached to the carboxylic acid (C1) will be more deshielded.
-
Methoxy Carbons (-OCH₃): A distinct signal will appear in the upfield region, typically around 55-60 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups.
-
O-H Stretch: A very broad band from the carboxylic acid's hydroxyl group will be prominent in the 2500-3300 cm⁻¹ region.
-
C=O Stretch: A strong, sharp absorption from the carbonyl of the carboxylic acid will appear around 1680-1710 cm⁻¹.
-
C-O Stretches: Signals corresponding to the aryl-ether and acid C-O bonds will be visible in the 1200-1300 cm⁻¹ region.
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy groups appear just below 3000 cm⁻¹.
Synthesis and Chemical Reactivity
The chemical behavior of 3,5-Dimethoxybenzoic acid is primarily governed by its carboxylic acid and electron-donating methoxy groups.[1]
Laboratory-Scale Synthesis
A highly efficient and common method for synthesizing 3,5-Dimethoxybenzoic acid is the methylation of 3,5-dihydroxybenzoic acid.[12][13] This procedure utilizes dimethyl sulfate as the methylating agent and a base like potassium carbonate in an acetone solvent, followed by hydrolysis to ensure the carboxylic acid remains in its free form.[12]
Caption: General workflow for the synthesis of 3,5-Dimethoxybenzoic acid.
Experimental Protocol: Methylation of 3,5-Dihydroxybenzoic Acid [12][13]
-
Setup: In a round-bottom flask, dissolve 3,5-dihydroxybenzoic acid (1.54 g, 10 mmol) in acetone (20 mL).[13]
-
Base Addition: Add potassium carbonate (4.14 g, 30 mmol) to the solution at room temperature.[13]
-
Methylation: Add dimethyl sulfate (3.5 mL) dropwise to the stirring mixture.[12]
-
Reaction: Heat the reaction mixture to 55°C and allow it to reflux overnight.[12]
-
Solvent Removal: After the reaction is complete, concentrate the mixture under reduced pressure to remove the acetone.[12][13]
-
Hydrolysis: Add water (30 mL) to the residue, followed by a 30% sodium hydroxide solution to adjust the pH to 14. Heat the mixture at 75°C for 4 hours to hydrolyze any ester byproducts.[12]
-
Precipitation: Cool the reaction mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 6. A white solid will precipitate.[12][13]
-
Isolation: Filter the white solid, wash thoroughly with water, and dry to obtain pure 3,5-Dimethoxybenzoic acid. This method has reported yields of up to 98%.[12][13]
Core Chemical Reactivity
The reactivity of 3,5-Dimethoxybenzoic acid is twofold:
-
Carboxylic Acid Group: This group undergoes typical reactions such as esterification (e.g., with an alcohol under acidic conditions), amidation (reaction with amines), and reduction to the corresponding 3,5-dimethoxybenzyl alcohol using reducing agents like LiAlH₄.[1][3][14]
-
Aromatic Ring: The two electron-donating methoxy groups activate the aromatic ring towards electrophilic aromatic substitution. However, their meta-positioning relative to each other and the electron-withdrawing carboxylic acid group directs the regioselectivity of these reactions.[1] It is a known reactant in the synthesis of complex molecules like 5,7-Dimethoxy-3,4-diphenylisocoumarin and can act as a ligand in the formation of lanthanide complexes.[1][15][16]
Applications in Drug Development and Material Science
3,5-Dimethoxybenzoic acid is not merely a laboratory curiosity; it is a pivotal intermediate in synthesizing compounds with significant biological and material properties.
Pharmaceutical Synthesis and Biological Activity
This compound is a key starting material for various active pharmaceutical ingredients (APIs).[2][3] Its structure serves as a scaffold that can be chemically modified to produce molecules with diverse therapeutic effects.[3]
-
Intermediate for Pterostilbene: Pterostilbene, a natural analog of resveratrol, exhibits potent antioxidant, anti-inflammatory, and anti-cancer properties.[3] 3,5-Dimethoxybenzoic acid is a precursor in its synthesis, which typically involves reduction of the carboxylic acid, conversion to a benzyl halide, and subsequent coupling reactions.[3]
Caption: Synthetic workflow from 3,5-Dimethoxybenzoic Acid to Pterostilbene.[3]
-
Precursor to Trimetazidine: It is also an intermediate in the synthesis of Trimetazidine, an anti-anginal agent.[3]
-
Inherent Biological Activities: Beyond its role as an intermediate, 3,5-Dimethoxybenzoic acid itself has been shown to possess antifungal activity, notably against A. rabiei with a Minimum Inhibitory Concentration (MIC) of 0.125 mg/mL.[17] It has also been investigated for its anti-inflammatory, antioxidant, and skin-regenerating effects.[17]
Material Science and Polymer Chemistry
In material science, 3,5-Dimethoxybenzoic acid is valued for its ability to impart thermal stability and enhance mechanical properties in polymers and resins.[2][4]
-
Dendrimer Synthesis: Its structure is particularly well-suited for the synthesis of dendrimers. After demethylation to 3,5-dihydroxybenzoic acid, the molecule functions as an AB₂-type monomer, with one carboxylic acid (A) and two hydroxyl groups (B). This allows for the controlled, generational growth of highly branched, three-dimensional macromolecules, which have applications in drug delivery and nanotechnology.[4]
Agrochemicals
The benzoic acid scaffold is well-established in agrochemicals.[18] For instance, the herbicide Dicamba is a substituted benzoic acid derivative.[18] This positions 3,5-Dimethoxybenzoic acid as a potential precursor for the development of novel herbicides and plant growth regulators.[2][18] It is also recognized as a naturally occurring plant metabolite.[7][18]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 3,5-Dimethoxybenzoic acid is essential.
-
Hazard Identification: According to the Globally Harmonized System (GHS), it is classified as causing skin irritation (H315) and serious eye irritation (H319).[5][7][19] It may also cause respiratory irritation.[19][20]
-
Precautionary Measures:
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[19][20][21]
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection (safety glasses or goggles), and a face shield. A dust mask (e.g., N95) is recommended.[8][20]
-
First Aid: In case of skin contact, wash with plenty of soap and water.[21] For eye contact, rinse cautiously with water for several minutes.[19][21] If inhaled, move the person to fresh air.[19][21]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible substances.[19][22]
Conclusion
3,5-Dimethoxybenzoic acid is a cornerstone intermediate with a broad spectrum of applications. Its well-defined physical properties, predictable reactivity, and clear spectroscopic profile make it a reliable and versatile tool for chemists. From the synthesis of life-saving pharmaceuticals and potent agrochemicals to the construction of complex, next-generation materials, its importance in both academic research and industrial development is firmly established. This guide provides the foundational knowledge necessary for its effective and safe utilization in the laboratory and beyond.
References
-
National Center for Biotechnology Information. (n.d.). 3,5-Dimethoxybenzoic Acid. PubChem. Retrieved from [Link]
-
Scent.vn. (n.d.). 3,5-Dimethoxybenzoic Acid CAS# 1132-21-4. Retrieved from [Link]
-
ACS Publications. (2009). Solubility of 3,5-Dimethoxybenzoic Acid, 4-Cyanobenzoic Acid, 4-Acetoxybenzoic Acid, 3,5-Diaminobenzoic Acid, and 2,4-Dichlorobenzoic Acid in Ethanol. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3,5-dimethoxybenzoic acid, 1132-21-4. Retrieved from [Link]
- Google Patents. (n.d.). CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
-
CAS Common Chemistry. (n.d.). 3,5-Dimethoxybenzoic acid. Retrieved from [Link]
-
Cheméo. (n.d.). 3,5-Dimethoxybenzoic acid. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 3,5-dimethoxy-, methyl ester. NIST WebBook. Retrieved from [Link]
-
NIST. (n.d.). 3,5-Dimethoxybenzoic acid. NIST WebBook. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3,5-Dimethoxybenzoic Acid | 1132-21-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. scbt.com [scbt.com]
- 7. 3,5-Dimethoxybenzoic Acid | C9H10O4 | CID 14332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,5-Dimethoxybenzoic acid 97 1132-21-4 [sigmaaldrich.com]
- 9. A14374.36 [thermofisher.com]
- 10. scent.vn [scent.vn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 3,5-Dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 14. CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google Patents [patents.google.com]
- 15. 3,5-Dimethoxybenzoic acid | 1132-21-4 [chemicalbook.com]
- 16. 3,5-Dimethoxybenzoic acid 97 1132-21-4 [sigmaaldrich.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. WERCS Studio - Application Error [assets.thermofisher.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. fishersci.com [fishersci.com]
- 22. echemi.com [echemi.com]
